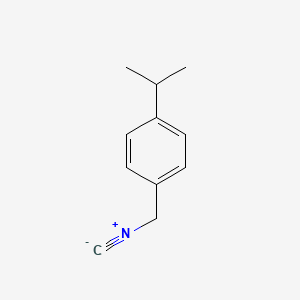![molecular formula C9H14N2O B13608815 hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of starting materials, reaction optimization, and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one can be compared with other similar compounds, such as:
(8’aS)-hexahydro-1’H-spiro[cyclopropane-1,7’-pyrrolo[1,2-a]piperazine]: This compound shares a similar spirocyclic structure but differs in its chemical properties and biological activities.
Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo pyrimidine]: Another compound with a spirocyclic structure, used in different chemical and biological applications.
The uniqueness of hexahydro-1’H-spiro[cyclopropane-1,3’-pyrrolo[1,2-a]pyrimidin]-4’-one lies in its specific structural features and the resulting chemical and biological properties that make it suitable for a wide range of applications.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
spiro[1,2,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidine-3,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C9H14N2O/c12-8-9(3-4-9)6-10-7-2-1-5-11(7)8/h7,10H,1-6H2 |
InChI Key |
FYOMVKQCOPYQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2NCC3(CC3)C(=O)N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


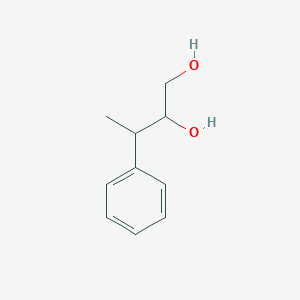

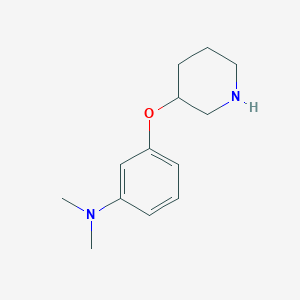


![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)
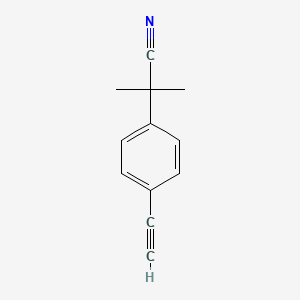
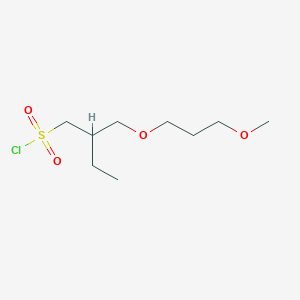



amine](/img/structure/B13608800.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)
